

Application Note: T-1032 (SHR1032) Dose-Response Curve Determination in Cell Lines

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Compound of Interest

Compound Name: **T-1032**

Cat. No.: **B1242534**

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Introduction

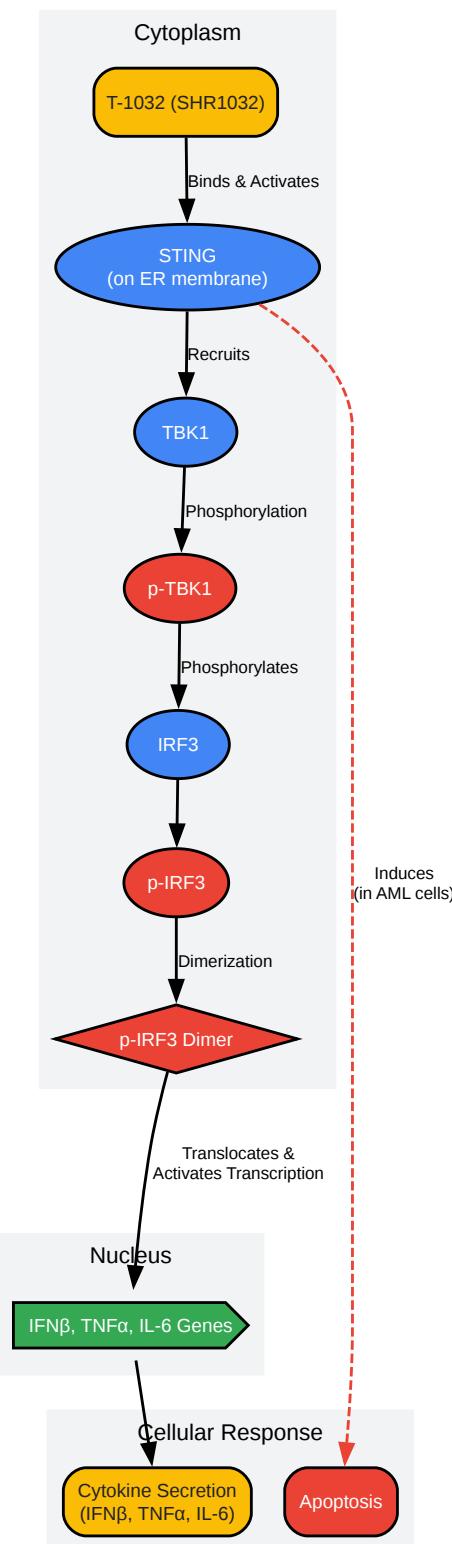
T-1032 (also known as **SHR1032**) is a novel, potent, and selective non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.^{[1][2]} ^[3] The STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.^{[1][2][4]} Activation of this pathway has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" tumors by promoting antigen cross-presentation and T-cell mediated anti-tumor immunity.^{[1][5]} **SHR1032** has demonstrated potent activation of the STING pathway across major human STING protein isoforms, leading to the induction of Interferon-β (IFNβ), Tumor Necrosis Factor-α (TNFα), and Interleukin-6 (IL-6).^[5] Furthermore, preclinical studies have shown that **SHR1032** not only stimulates a powerful anti-tumor immune response but also directly induces apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).^{[2][5]}

This application note provides a detailed protocol for determining the dose-response curve of **T-1032** (**SHR1032**) in cancer cell lines. The primary objectives are to quantify the cytotoxic or cytostatic effects of the compound and to measure its potency in inducing key downstream cytokines. The following protocols describe the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) and Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify cytokine secretion.

Signaling Pathway and Experimental Overview

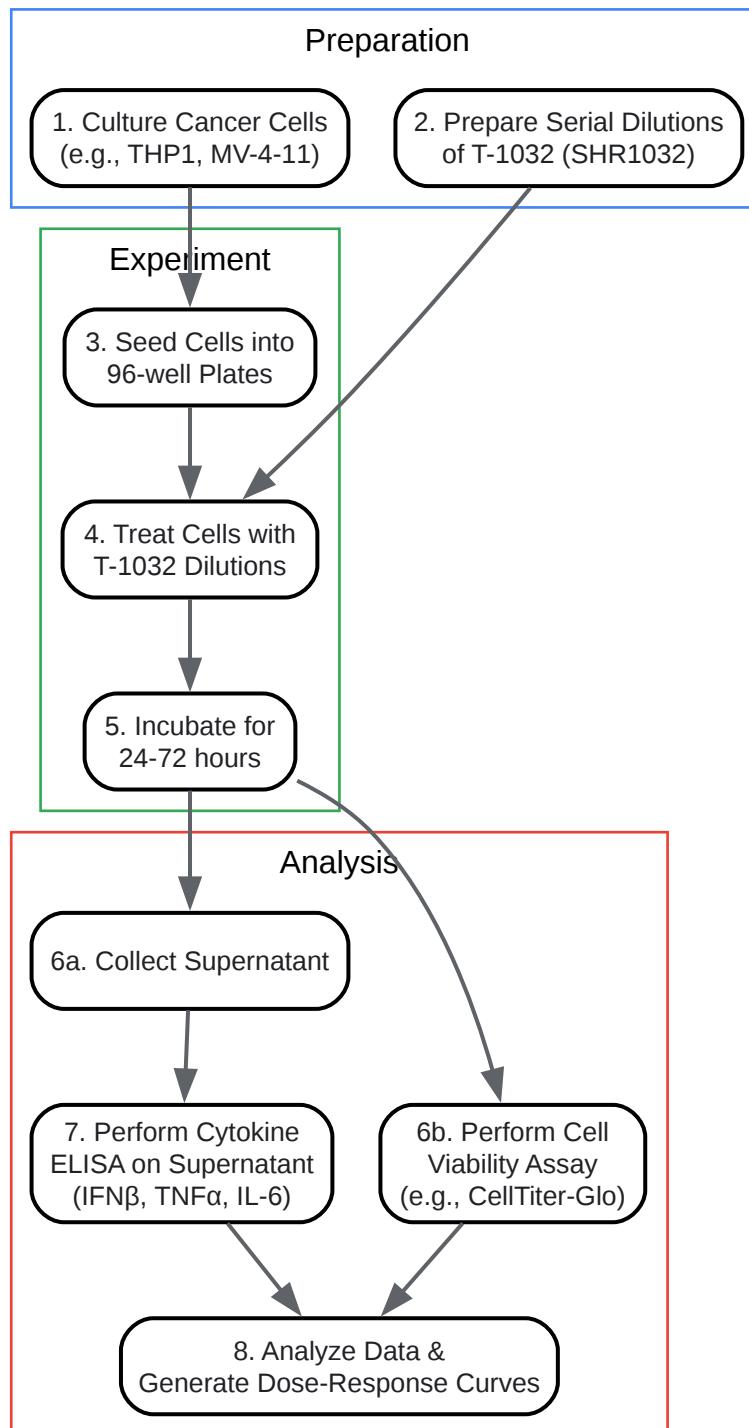
Activation of the STING pathway by **T-1032** (SHR1032) initiates a signaling cascade that results in both direct and indirect anti-tumor effects. The diagrams below illustrate the signaling pathway and the general workflow for assessing the compound's activity in vitro.

T-1032 (SHR1032) STING Signaling Pathway

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Caption: **T-1032 (SHR1032)** binds to and activates STING, leading to the phosphorylation of TBK1 and IRF3. Dimerized p-IRF3 translocates to the nucleus to induce the expression of type I interferons and other cytokines. In certain cancer cells like AML, STING activation can also directly trigger apoptosis.

Experimental Workflow for T-1032 Dose-Response Analysis



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References

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